3,4-Dibromo-2-fluorobenzotrifluoride
Overview
Description
3,4-Dibromo-2-fluorobenzotrifluoride: is an organic compound with the molecular formula C7H2Br2F4 and a molecular weight of 321.89 g/mol . This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2-fluorobenzotrifluoride using bromine or a brominating agent under controlled conditions to introduce bromine atoms at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille reactions to form complex organic molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Cross-Coupling Reactions: Typical reagents include palladium catalysts, arylboronic acids, and organostannanes under inert atmosphere conditions
Major Products Formed:
Substitution Reactions: Products include various substituted benzotrifluorides depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex aromatic structures
Scientific Research Applications
3,4-Dibromo-2-fluorobenzotrifluoride is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: It is used in the development of bioactive molecules and probes for biological studies.
Medicine: It contributes to the synthesis of potential drug candidates and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorobenzotrifluoride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromine atoms act as leaving groups, facilitating substitution reactions, while the fluorine and trifluoromethyl groups influence the compound’s electronic properties, enhancing its reactivity in various chemical transformations .
Comparison with Similar Compounds
1,4-Dibromotetrafluorobenzene: Similar in structure but with four fluorine atoms instead of one.
2,4-Difluorobenzyl bromide: Contains two fluorine atoms and one bromine atom on a benzene ring.
4-Bromo-2,3-difluorobenzaldehyde: Features a bromine atom and two fluorine atoms along with an aldehyde group.
Uniqueness: 3,4-Dibromo-2-fluorobenzotrifluoride is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPQLXJHMDBBLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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